molecular formula C12H15BrFNO2 B6156391 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1569737-90-1

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B6156391
CAS No.: 1569737-90-1
M. Wt: 304.2
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Description

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate: is a chemical compound with the molecular formula C13H18BrNO2. It is a derivative of phenyl carbamate, featuring a bromomethyl group and a fluorine atom on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination and Carbamate Formation: The compound can be synthesized by first brominating 3-fluorobenzyl alcohol to produce 3-(bromomethyl)-4-fluorobenzyl alcohol. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the carbamate group.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromomethyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromomethyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) under basic conditions.

Major Products Formed:

  • Oxidation: 3-(bromomethyl)-4-fluorobenzoic acid.

  • Reduction: 3-(methyl)-4-fluorobenzyl alcohol.

  • Substitution: Nucleophilic substitution products such as 3-(cyanomethyl)-4-fluorophenyl carbamate or 3-(aminomethyl)-4-fluorophenyl carbamate.

Mechanism of Action

Target of Action

The primary targets of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate are currently unknown. This compound is used as a research chemical

Pharmacokinetics

As a research compound, it is typically handled under inert gas (nitrogen or argon) at 2-8°C , suggesting that it may be sensitive to environmental conditions that could affect its stability and bioavailability.

Result of Action

As a research chemical, it is primarily used for the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. It is typically stored under inert gas at low temperatures , suggesting that it may be sensitive to these factors.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein modification. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl N-(4-bromomethylphenyl)carbamate: Similar structure but without the fluorine atom.

  • Tert-butyl N-(3-bromomethylphenyl)carbamate: Similar structure but with the bromomethyl group at a different position on the benzene ring.

  • Tert-butyl N-(3-fluorophenyl)carbamate: Similar structure but without the bromomethyl group.

Uniqueness: The presence of both the bromomethyl and fluorine groups on the benzene ring makes tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate unique compared to its analogs. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

1569737-90-1

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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